

Application Notes and Protocols: Hsd17B13-IN-61 Treatment in 3D Liver Organoid Cultures

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Compound of Interest		
Compound Name:	Hsd17B13-IN-61	
Cat. No.:	B12366165	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific protein associated with lipid droplets.[1][2][3][4] Its expression is significantly increased in patients with non-alcoholic fatty liver disease (NAFLD).[1][2][3][5] Overexpression of HSD17B13 has been shown to promote lipid accumulation in the liver, suggesting it plays a pathogenic role in NAFLD.[3][4][5] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[6] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.

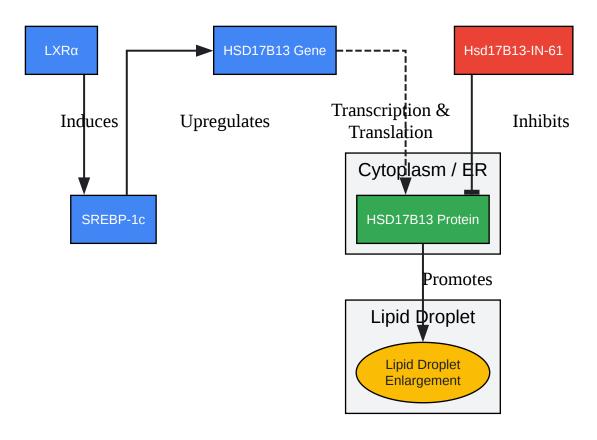
Hsd17B13-IN-61 is a potent and selective small molecule inhibitor of HSD17B13 enzymatic activity, designed for in vitro research. These application notes provide detailed protocols for using **Hsd17B13-IN-61** in 3D human liver organoid cultures, which serve as a physiologically relevant model for studying NAFLD/NASH pathophysiology and evaluating the therapeutic potential of HSD17B13 inhibition.[7][8][9]

Proposed Signaling Pathway of HSD17B13

The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism.[6] The liver X receptor α (LXR α), when activated, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][2] SREBP-1c then directly upregulates the expression of HSD17B13.[1][2] HSD17B13, localized to the surface of lipid droplets, is thought to contribute to lipid droplet expansion and the



progression of steatosis.[1][6] **Hsd17B13-IN-61** acts by directly inhibiting the enzymatic function of the HSD17B13 protein.



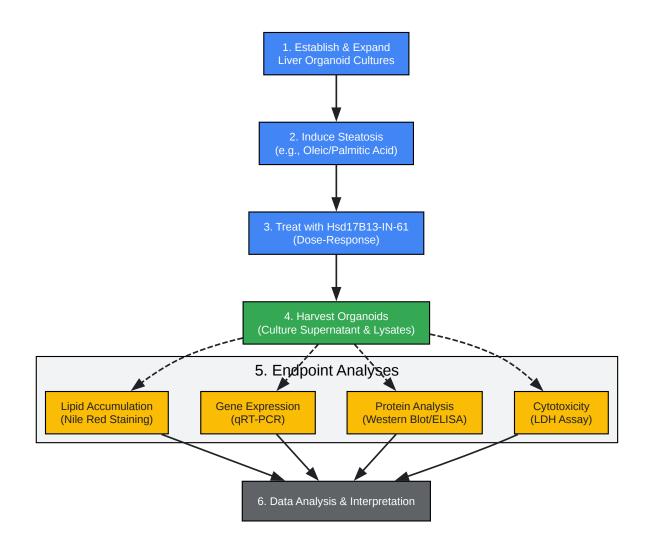
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Caption: Proposed HSD17B13 signaling pathway and point of inhibition.

Experimental Workflow for Hsd17B13-IN-61 Treatment

The overall workflow involves establishing robust liver organoid cultures, inducing a disease-relevant phenotype (e.g., steatosis), treating the organoids with the inhibitor, and performing endpoint analyses to assess efficacy and toxicity.





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Caption: Experimental workflow for testing Hsd17B13-IN-61 in liver organoids.

Protocols

Protocol 1: Culture and Expansion of 3D Liver Organoids

This protocol is adapted from established methods for generating liver organoids from human pluripotent stem cells (hPSCs) or primary liver tissue.[8][10][11]



Materials:

- HepatiCult™ Organoid Growth Medium (Human)
- Corning® Matrigel® Growth Factor Reduced (GFR) Matrix
- 24-well tissue culture treated plates
- D-PBS (Without Ca++ and Mg++)

Procedure:

- Seeding: Thaw cryopreserved liver organoid fragments or use freshly isolated liver progenitors.
- Count viable cells or fragments. Resuspend the cell pellet in cold Matrigel® at a density of 500-1000 organoids per 50 μL of Matrigel®.
- Carefully dispense 50 μL of the Matrigel®/organoid suspension into the center of each well of a pre-warmed 24-well plate to form a dome.[8]
- Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.[8]
- Gently add 500 µL of complete HepatiCult™ Organoid Growth Medium to each well.
- Maintenance: Culture the organoids at 37°C, 5% CO2. Replace the medium every 2-3 days.
- Passaging: Organoids are typically ready for passaging every 7-14 days.[8] Mechanically or enzymatically disrupt the organoids into smaller fragments, wash, and re-seed in fresh Matrigel® as described above.

Protocol 2: Induction of Steatosis and Treatment with Hsd17B13-IN-61

Materials:

• Fatty Acid Stock: 10 mM Oleic Acid and 5 mM Palmitic Acid complexed to BSA.



- Hsd17B13-IN-61 (e.g., 10 mM stock in DMSO)
- Liver Organoid Cultures (from Protocol 1)
- Organoid Culture Medium

Procedure:

- Induction of Steatosis:
 - Prepare "Steatosis Medium" by supplementing the organoid culture medium with the fatty acid stock to a final concentration of 200 μM Oleic Acid and 100 μM Palmitic Acid.
 - Replace the standard medium on mature organoid cultures (day 5-7 post-plating) with 500 μL of Steatosis Medium.
 - Incubate for 48-72 hours to induce lipid accumulation.
- Hsd17B13-IN-61 Treatment:
 - \circ Prepare serial dilutions of **Hsd17B13-IN-61** in Steatosis Medium. A suggested starting range is 0.1 nM to 10 μ M. Include a vehicle control (DMSO) at the highest concentration used.
 - After the steatosis induction period, carefully remove the medium from the organoid wells.
 - Add 500 μL of the prepared Hsd17B13-IN-61 dilutions or vehicle control to the corresponding wells.
 - Incubate for an additional 48-72 hours.

Protocol 3: Endpoint Analysis of Hsd17B13-IN-61 Efficacy

A. Lipid Accumulation (Nile Red Staining)

• Fix organoids in 4% paraformaldehyde (PFA) for 30 minutes at room temperature.



- Wash three times with PBS.
- Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.
- Stain with Nile Red (1 μg/mL) and DAPI (for nuclei, 1 μg/mL) in PBS for 30 minutes.
- Wash twice with PBS.
- Image using a confocal microscope. Quantify the lipid droplet area relative to the total cell area (DAPI) using image analysis software (e.g., ImageJ).
- B. Gene Expression Analysis (qRT-PCR)
- Harvest organoids by dissolving the Matrigel® dome in Cell Recovery Solution.
- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
- · Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR using SYBR Green master mix and primers for target genes (e.g., HSD17B13, SREBF1, FASN, TNFα, IL6, COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH).
- Calculate relative gene expression using the ΔΔCt method.
- C. Cytotoxicity (LDH Assay)
- At the end of the treatment period, collect 50 µL of culture supernatant from each well.
- Use a commercial LDH Cytotoxicity Assay Kit according to the manufacturer's instructions.
- Measure absorbance and calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).

Quantitative Data Summary

The following tables present hypothetical data from experiments conducted according to the protocols above.



Table 1: Effect of Hsd17B13-IN-61 on Lipid Accumulation in Steatotic Liver Organoids

Treatment Concentration	Mean Lipid Droplet Area (μm²/organoid)	% Reduction vs. Vehicle
Healthy Control (No FA)	150.5 ± 25.2	N/A
Vehicle (DMSO + FA)	875.3 ± 98.6	0%
1 nM Hsd17B13-IN-61	790.1 ± 85.4	9.7%
10 nM Hsd17B13-IN-61	652.8 ± 70.1	25.4%
100 nM Hsd17B13-IN-61	410.6 ± 55.9	53.1%
1 μM Hsd17B13-IN-61	225.7 ± 41.3	74.2%

Table 2: Relative Gene Expression in Liver Organoids Following 48h Treatment

Gene Target	Fold Change vs. Vehicle (1 µM Hsd17B13-IN-61)	Biological Process
SREBF1	0.65 ± 0.08	Lipogenesis
FASN	0.58 ± 0.06	Lipogenesis
TNFα	0.71 ± 0.10	Inflammation
IL6	0.75 ± 0.09	Inflammation
COL1A1	0.95 ± 0.15	Fibrosis
ACTA2	0.91 ± 0.12	Fibrosis

Table 3: Cytotoxicity Profile of Hsd17B13-IN-61



Concentration	% Cytotoxicity (LDH Release)
Vehicle	4.5 ± 1.1%
1 μΜ	5.1 ± 1.5%
10 μΜ	8.2 ± 2.0%
50 μΜ	25.6 ± 4.5%
100 μΜ	52.1 ± 6.8%
Hypothetical LC50 value is approximately 98	

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